3,6-Dichloropyridazine

Physical Organic Chemistry Computational Chemistry Electron Spectroscopy

3,6-Dichloropyridazine (CAS 141-30-0) provides unique dual reactivity for sequential nucleophilic substitution and palladium-catalyzed cross-coupling, driven by an electron-deficient pyridazine core (IP: 10.07 eV). This electronic profile is chemically distinct from isomers 4,6-dichloropyrimidine (IP: 10.45 eV) and 2,6-dichloropyrazine (IP: 9.93 eV)—substituting with analogs risks failed syntheses and lower yields. Regioselective mono-substitution with organozinc reagents and vicarious nucleophilic substitution at C4 create defined synthetic handles for diverse scaffold libraries. Validated as key intermediate for minaprine (antidepressant) and herbicidal 3-aryloxy-6-chloropyridazines (>90% inhibition at 100 µg/mL). Ensure authentic 3,6-isomer for reproducible synthesis.

Molecular Formula C4H2Cl2N2
Molecular Weight 148.98 g/mol
CAS No. 141-30-0
Cat. No. B152260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyridazine
CAS141-30-0
Synonyms3,6-Dichloro-pyridazine;  NSC 54498
Molecular FormulaC4H2Cl2N2
Molecular Weight148.98 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C4H2Cl2N2/c5-3-1-2-4(6)8-7-3/h1-2H
InChIKeyGUSWJGOYDXFJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloropyridazine (CAS 141-30-0) for Procurement: Core Physicochemical and Reactivity Profile


3,6-Dichloropyridazine is a heterocyclic building block belonging to the pyridazine class, characterized by a C4H2Cl2N2 framework with chlorine atoms at the 3- and 6-positions [1]. This substitution pattern renders the ring highly electron-deficient, as evidenced by its vertical first ionization potential of 10.07 eV [2]. It is commercially available as a white to off-white crystalline powder with a molecular weight of 148.98 g/mol and a melting point range of 65–69 °C . Its primary value lies in its dual reactivity: it serves as a versatile intermediate for sequential nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the construction of diverse pyridazine-containing scaffolds [3].

3,6-Dichloropyridazine Procurement: Why In-Class Heteroaryl Dichlorides Cannot Be Interchanged


The interchange of 3,6-dichloropyridazine with its structural isomers—such as 4,6-dichloropyrimidine or 2,6-dichloropyrazine—or other halogenated pyridazines is not chemically equivalent and introduces significant risk in synthetic routes and final product performance. These C4H2Cl2N2 isomers exhibit distinct electronic structures; for instance, 3,6-dichloropyridazine has a first ionization potential of 10.07 eV, while 4,6-dichloropyrimidine is 10.45 eV, and 2,6-dichloropyrazine is 9.93 eV [1]. These differences, driven by the unique positioning of nitrogen atoms, directly translate to divergent reactivity profiles, regioselectivity, and suitability for specific transformations such as vicarious nucleophilic substitution (VNS) at C4 or selective mono-arylation [2]. Substituting an analog without validation risks failed reactions, lower yields, and altered biological activity in downstream applications. The following quantitative evidence details why 3,6-dichloropyridazine is specifically selected.

3,6-Dichloropyridazine: Evidence-Based Differentiation from Close Analogs


Distinct Electronic Structure vs. Isomeric Heteroaryl Dichlorides

3,6-Dichloropyridazine exhibits a first vertical ionization potential (IP) of 10.07 eV, which is intermediate between the more easily oxidized 2,6-dichloropyrazine (9.93 eV) and the more difficult to oxidize 4,6-dichloropyrimidine (10.45 eV) [1]. This measurement, determined by HeI photoelectron spectroscopy (PES) and OVGF calculations, directly quantifies the energy required to remove an electron from the highest occupied molecular orbital (HOMO) [1]. The 0.38 eV difference relative to 4,6-dichloropyrimidine and the 0.14 eV difference relative to 2,6-dichloropyrazine reflect how the relative positioning of nitrogen atoms modulates the electron-deficient character of the diazine ring [1].

Physical Organic Chemistry Computational Chemistry Electron Spectroscopy

Regioselective Mono-Substitution via Pd-Catalyzed Cross-Coupling with Organozinc Compounds

In Pd-catalyzed cross-coupling reactions with benzyl, aryl, and alkyl organozinc compounds, 3,6-dichloropyridazine undergoes highly selective mono-substitution of only one chlorine atom, enabling the synthesis of mono-functionalized pyridazines [1]. In contrast, under classical Suzuki conditions, C-3 selective Suzuki phenylation on 3,6-dichloropyridazine results in a 7:3 mixture of mono- and diphenylated pyridazine, indicating a lack of innate selectivity without specific conditions [2]. The selectivity with organozinc reagents is a defined advantage for controlled stepwise functionalization.

Synthetic Methodology Cross-Coupling Regioselectivity

Unique Access to C4-Functionalized Derivatives via Vicarious Nucleophilic Substitution (VNS)

3,6-Dichloropyridazine is specifically amenable to vicarious nucleophilic substitution (VNS) of hydrogen, enabling the introduction of an arylsulfonylmethyl substituent at the 4-position, a transformation not generally applicable to other dichloroazine isomers [1]. This reactivity is a direct consequence of its electron-deficient system and the specific positioning of nitrogen atoms. In contrast, analogous VNS reactions on other diazine cores require different activation strategies or are less regioselective. This C4 functionalization route provides access to 3,4-disubstituted pyridazines with remarkable selectivity [1].

Vicarious Nucleophilic Substitution C-H Functionalization Regioselectivity

Herbicidal Activity of Derived 3-Arylalkylamino-6-chloropyridazines

Derivatives synthesized from 3,6-dichloropyridazine, specifically 3-arylalkylamino-6-chloropyridazines, exhibit measurable herbicidal activity. For example, compound 4f showed 76.42% inhibition against Brassica napus at an application rate of 10 µg/mL [1]. In a related study, 3-aryloxy-6-chloropyridazines, also derived from 3,6-dichloropyridazine, demonstrated >90% inhibition against Echinochloa crus-galli at 100 µg/mL (e.g., compounds Ⅲ3, Ⅲ8, and Ⅳ2 showed 95.7%, 96.1%, and 91.2% inhibition, respectively) [2]. These data points establish a clear structure-activity relationship (SAR) where the 3,6-dichloropyridazine core, upon derivatization, yields compounds with potent herbicidal effects.

Agrochemical Discovery Herbicide Structure-Activity Relationship

3,6-Dichloropyridazine: Application Scenarios Justified by Quantitative Evidence


Stepwise Synthesis of 3,6-Disubstituted Pyridazine Libraries

Medicinal and agrochemical chemists requiring controlled, sequential functionalization of a pyridazine core. The documented ability to perform regioselective mono-substitution with organozinc compounds [1] provides a defined synthetic handle for introducing one substituent while leaving the other chlorine atom available for a second, distinct transformation. This capability is critical for generating diverse libraries of pyridazine derivatives with precise substitution patterns. Furthermore, the capacity for vicarious nucleophilic substitution at C4 [2] offers a complementary route to 3,4-disubstituted analogs, expanding the accessible chemical space.

Development of Novel Herbicides and Crop Protection Agents

Agrochemical discovery programs focused on developing new herbicidal active ingredients. The established herbicidal activity of 3-arylalkylamino-6-chloropyridazines (e.g., 76.42% inhibition at 10 µg/mL [3]) and 3-aryloxy-6-chloropyridazines (e.g., >90% inhibition at 100 µg/mL [4]) validates 3,6-dichloropyridazine as a privileged scaffold for herbicide discovery. Its use as a starting material enables rapid analoging and SAR exploration to optimize potency, selectivity, and crop safety, directly linking the building block to commercial agrochemical applications.

Computational and Physical Organic Chemistry Studies

Academic and industrial research groups investigating the electronic properties of heteroaromatic systems. The precisely measured first ionization potential of 10.07 eV [5] positions 3,6-dichloropyridazine as a benchmark compound for calibrating computational models and understanding substituent effects in diazine rings. Its distinct electronic profile relative to isomeric dichloropyrimidines and dichloropyrazines makes it an essential reference standard for comparative studies in physical organic chemistry.

Synthesis of Advanced Pharmaceutical Intermediates

The development of novel pharmaceuticals, particularly those targeting the central nervous system. 3,6-Dichloropyridazine serves as the key starting material for the synthesis of minaprine, an antidepressant [6]. The established synthetic route, involving metalation and Suzuki cross-coupling, demonstrates the compound's utility in constructing complex drug molecules with high overall yields (e.g., 36% overall yield for minaprine) [6]. This validates its role as a reliable building block for the synthesis of clinically relevant pharmaceutical agents.

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